4-ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-Ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a sulfonamide group, and a methylated piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the reaction of 4-ethoxybenzenesulfonyl chloride with 1-methylpiperidin-4-ylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, reaction kinetics, and safety considerations. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the ethoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, with nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: 4-Ethoxybenzoic acid
Reduction: 4-Ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-amine
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, given its structural similarity to known bioactive compounds.
Industry: It can be employed in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 4-ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Ethoxybenzenesulfonamide
N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
4-Ethoxy-N-methylbenzenesulfonamide
Uniqueness: 4-Ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide is unique due to its combination of an ethoxy group and a methylated piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific fields.
Properties
IUPAC Name |
4-ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-20-14-4-6-15(7-5-14)21(18,19)16-12-13-8-10-17(2)11-9-13/h4-7,13,16H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZYKZDWIIKIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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